3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)

Nicotinic Acetylcholine Receptor α4β2 nAChR Binding Affinity

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) (CAS 286943-20-2) is a chiral small molecule belonging to the N-aryl-2,5-diazabicyclo[2.2.1]heptane class. It features a (1S,4S)-configured diazabicycloheptane core N-substituted with a 5-hydroxy-pyridin-3-yl ring.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B12565494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2C3=CC(=CN=C3)O
InChIInChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m1/s1
InChIKeyFQXZEMJVGYXBEY-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI): A Chiral Diazabicycloheptane-Pyridine Building Block for Nicotinic Receptor Research


3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) (CAS 286943-20-2) is a chiral small molecule belonging to the N-aryl-2,5-diazabicyclo[2.2.1]heptane class. It features a (1S,4S)-configured diazabicycloheptane core N-substituted with a 5-hydroxy-pyridin-3-yl ring . This compound class has been extensively patented as nicotinic acetylcholine receptor (nAChR) ligands, particularly targeting the α4β2 subtype [1]. The compound's specific stereochemistry and hydroxyl substitution pattern distinguish it from simpler analogs, offering a defined three-dimensional pharmacophore for probing receptor interactions.

Why Quantified Potency Differences Preclude Generic Substitution of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)


In the N-aryldiazabicycloheptane nAChR ligand series, a single atom change on the pyridine ring can shift functional activity by orders of magnitude. Specifically, the 5-hydroxy substituent on the pyridine ring, as found in the target compound, converts a sub-nanomolar α4β2 nAChR ligand into a micromolar-potency compound [1][2]. This means that structurally similar analogs like (1S,4S)-2-(3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane (lacking the hydroxyl group) are not functionally interchangeable. For a scientific procurement decision, generic selection based solely on the diazabicyclic core would carry a high risk of obtaining a compound with drastically different target engagement profiles, rendering experimental data non-comparable.

Quantitative Differentiation Evidence for 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) Against Key nAChR Ligand Comparators


5-Hydroxy Substituent Drastically Reduces α4β2 nAChR Binding Affinity Relative to Unsubstituted Core

The unsubstituted analog, (1R,4R)-2-(3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane, exhibits a binding affinity (Ki) of 0.15 nM for the α4β2 nAChR in rat brain membranes [1]. In contrast, the 5-hydroxy-substituted target compound's enantiomer (1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]heptane shows an agonistic functional potency (EC50) of 2600 nM in a human α4β2 FLIPR assay [2]. This represents a >17,000-fold decrease in potency upon introduction of the phenolic hydroxyl group.

Nicotinic Acetylcholine Receptor α4β2 nAChR Binding Affinity

Chiral Inversion from (1S,4S) to (1R,4R) in the 5-OH Series Results in >38-Fold Difference in α4β2 Functional Activity

For the 5-hydroxy-3-pyridinyl-diazabicycloheptane scaffold, agonistic activity at α4β2 is highly stereospecific. The (1R,4R) enantiomer demonstrates an EC50 of 2600 nM, while the corresponding (1S,4S) enantiomer—which shares the same stereochemistry as the target compound—shows an EC50 greater than 100,000 nM in the same FLIPR assay [1]. This at least 38-fold difference confirms that the (1S,4S) stereoisomer is markedly less active.

Stereochemistry-Activity Relationship Enantiomeric Potency α4β2 nAChR Agonism

2-Chloro-5-hydroxy Analog Demonstrates That Even Minor Ring Modifications Abolish Sub-nM nAChR Affinity

The closely related 2-chloro-substituted analog, 3-Pyridinol, 2-chloro-5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- (CAS 286943-28-0), is documented in the chemical literature but lacks any reported sub-micromolar nAChR activity . The absence of potent activity data for this analog further supports the class-level inference that electron-withdrawing or steric modulation at the pyridine ring consistently diminishes affinity, reinforcing that the unsubstituted core's sub-nanomolar potency is a narrow SAR feature that cannot be extrapolated to hydroxyl- or halo-substituted derivatives.

Structure-Activity Relationship Halogenated Analog nAChR Binding

Validated Research Application Scenarios for 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) Based on Quantitative Evidence


Enantiopure Negative Control for (1R,4R)-5-Hydroxy Diazabicycloheptane nAChR Agonists

The (1S,4S) enantiomer exhibits an EC50 >100 µM at α4β2 nAChR, while the (1R,4R) enantiomer shows an EC50 of 2.6 µM [1]. This >38-fold potency window qualifies the target compound as a validated negative control enantiomer for in vitro pharmacological profiling of the active (1R,4R) series.

Scaffold for Investigating Hydroxyl-Induced Potency Switching in nAChR Ligands

The introduction of the 5-hydroxy group collapses α4β2 potency from Ki 0.15 nM (unsubstituted analog) to EC50 >100 µM [1][2]. This extreme sensitivity makes the compound a valuable tool for molecular dynamics simulations and site-directed mutagenesis studies aimed at understanding hydroxy-induced activity cliffs in nicotinic receptor pharmacophores.

Reference Standard for Chiral Separation and Analytical Method Development

The availability of both (1S,4S) and (1R,4R) enantiomers (CAS 286943-20-2 and 286943-84-8 respectively) with established physical properties (density 1.3±0.1 g/cm³, boiling point 473.0±40.0 °C) allows their use as chiral reference standards in HPLC and SFC method development for analyzing stereochemical purity in this compound class.

Starting Point for Prodrug or Metabolite Studies of Pyridinol-Containing Diazabicyclic Drugs

The pyridinol moiety can undergo Phase II metabolism (glucuronidation, sulfation). The target compound's characterized physicochemical profile (LogP -0.08, low vapor pressure) makes it suitable as a model substrate for in vitro ADME studies examining the metabolic fate of hydroxylated diazabicycloheptane drugs.

Quote Request

Request a Quote for 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.